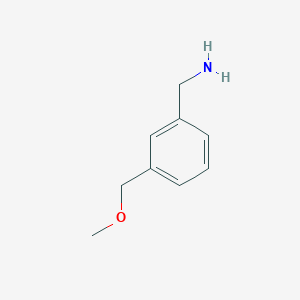

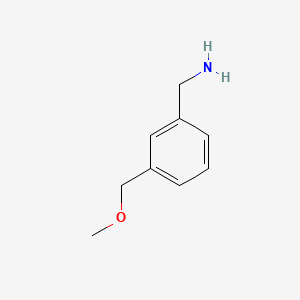

(3-(Methoxymethyl)phenyl)methanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[3-(methoxymethyl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SASCLRJDYCGASV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588497 | |

| Record name | 1-[3-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148278-90-4 | |

| Record name | 1-[3-(Methoxymethyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(methoxymethyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to (3-(Methoxymethyl)phenyl)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(3-(Methoxymethyl)phenyl)methanamine is a substituted benzylamine that serves as a versatile chemical building block, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a primary amine and a methoxymethyl group on a phenyl ring, offers multiple points for chemical modification. The primary amine acts as a nucleophile or a base and is a common anchor point for building larger molecular architectures. The methoxymethyl substituent influences the compound's steric and electronic properties, including its lipophilicity and hydrogen bonding capacity, which are critical parameters in drug design. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, grounded in established chemical principles.

Core Properties and Identification

Identifying a chemical entity with precision is the foundation of scientific research. The Chemical Abstracts Service (CAS) has assigned a unique identifier to this compound, ensuring its unambiguous identification in literature and databases.

| Property | Value | Source(s) |

| CAS Number | 148278-90-4 | [1] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| IUPAC Name | This compound | N/A |

| Synonyms | [3-(Methoxymethyl)phenyl]methanamine, 3-Methoxymethyl-benzylamine | [1] |

| Predicted XlogP | 0.8 | [3] |

| Predicted H-Bond Donors | 1 | N/A |

| Predicted H-Bond Acceptors | 2 | N/A |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis and Purification

While a specific, peer-reviewed synthesis for this compound is not widely published, its structure lends itself to established synthetic routes in organic chemistry. A logical and efficient pathway involves the reduction of a corresponding nitrile precursor. This method is advantageous due to the high yields and functional group tolerance often associated with nitrile reductions.[4]

Proposed Synthetic Workflow: Reduction of 3-(Methoxymethyl)benzonitrile

This multi-step synthesis begins with a commercially available starting material, 3-methylbenzonitrile, and proceeds through functional group manipulation to arrive at the target amine.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Nitrile Reduction

This protocol details the final, critical step of the synthesis: the conversion of the nitrile intermediate to the primary amine.

Objective: To reduce 3-(methoxymethyl)benzonitrile to this compound.

Causality: Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting nitriles to primary amines.[5] The reaction proceeds via nucleophilic attack of the hydride on the electrophilic nitrile carbon, followed by workup to yield the amine.

Materials:

-

3-(Methoxymethyl)benzonitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Self-Validating Protocol:

-

Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Preparation: Suspend LiAlH₄ (1.2 equivalents) in anhydrous diethyl ether.

-

Addition: Dissolve 3-(methoxymethyl)benzonitrile (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The controlled addition is crucial to manage the exothermic reaction.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quenching (Fieser workup): Cautiously quench the reaction by the sequential, dropwise addition of:

-

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH.

-

'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid, simplifying filtration.[5]

-

-

Purification: Stir the resulting mixture for 30 minutes, then filter off the white solid precipitate. Wash the solid with additional diethyl ether. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude amine can be further purified by vacuum distillation or column chromatography on silica gel.

Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Development & Medicinal Chemistry

The this compound scaffold is of significant interest to medicinal chemists. The primary amine provides a key attachment point for various functional groups, enabling the synthesis of large compound libraries for high-throughput screening.

Role as a Pharmacophore Fragment

In drug design, a pharmacophore is the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This compound can serve as a fragment that fulfills specific pharmacophoric requirements.

Caption: Role as a versatile scaffold in medicinal chemistry library synthesis.

Expert Insights:

-

Vectorial Diversity: The meta-substitution pattern provides a distinct spatial vector for the methoxymethyl group compared to ortho or para isomers. This can be critical for probing the topology of a protein's binding pocket.

-

Modulating Physicochemical Properties: The methoxymethyl group is a non-ionizable hydrogen bond acceptor. It can also influence the molecule's conformation and lipophilicity. Replacing a simple methyl or hydrogen with this group allows chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a lead compound.

-

Precedent in Bioactive Molecules: While this exact molecule may not be a final drug, the underlying phenylmethanamine motif is present in numerous biologically active compounds, validating its utility as a starting point for discovery campaigns.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, a conservative approach to handling is required, based on the known hazards of structurally similar compounds like 3-methoxybenzylamine.[6]

Hazard Profile (Anticipated):

-

Skin Corrosion/Irritation: Likely to be corrosive or a severe irritant, causing skin burns upon contact.[6]

-

Serious Eye Damage: Expected to cause serious eye damage or irritation.[6]

-

Acute Toxicity: May be harmful if swallowed or in contact with skin.

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Handling: Avoid breathing vapors or mist. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

First Aid (Based on Analogs):

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

-

Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[6]

References

-

PubChemLite. (2025). This compound (C9H13NO). [Link]

-

ResearchGate. (n.d.). Stoichiometric reductions of benzonitrile. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of (3-(Methoxymethyl)phenyl)methanamine

Foreword: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities with precisely tailored properties are paramount. (3-(Methoxymethyl)phenyl)methanamine emerges as a bifunctional building block of considerable interest, offering a unique combination of a nucleophilic primary amine and a methoxymethyl-substituted aromatic ring. This guide provides a comprehensive exploration of its core physicochemical properties, offering a technical resource for researchers, scientists, and drug development professionals. Our approach integrates theoretical predictions with empirical data from structurally analogous compounds to construct a robust profile of this versatile molecule. We will delve into its structural and electronic characteristics, solubility, and spectroscopic signatures, providing both a foundational understanding and practical experimental frameworks.

Molecular Structure and Inherent Properties

The foundation of a molecule's behavior lies in its structure. This compound, with the molecular formula C₉H₁₃NO, possesses a benzylamine core with a methoxymethyl substituent at the meta position of the phenyl ring.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[1] |

| Molecular Weight | 151.21 g/mol | Sunway Pharm Ltd[2] |

| Monoisotopic Mass | 151.09972 Da | PubChemLite[1] |

| Predicted XlogP | 0.8 | PubChemLite[1] |

The methoxymethyl group, an ether linkage, introduces a degree of polarity and hydrogen bond accepting capability, which can influence the molecule's solubility and interaction with biological targets. The primary amine group is a key functional handle, imparting basicity and serving as a reactive site for a multitude of chemical transformations.

Physicochemical Characteristics: A Detailed Analysis

A quantitative understanding of a compound's physicochemical properties is critical for its application in synthesis and drug development. While experimental data for this compound is not extensively available in the public domain, we can infer its likely properties through analysis of its structural analogues, primarily benzylamine.

Melting and Boiling Points

The physical state and volatility of a compound are dictated by its intermolecular forces. For this compound, we can anticipate a liquid state at room temperature, similar to benzylamine.

-

Melting Point: Benzylamine has a melting point of -10 °C. The introduction of the methoxymethyl group may slightly alter the crystal packing efficiency, but a low melting point is expected.

-

Boiling Point: Benzylamine has a boiling point of 184-185 °C[3]. The increased molecular weight of this compound would suggest a slightly higher boiling point, likely in the range of 200-220 °C under atmospheric pressure.

Solubility Profile

The "like dissolves like" principle provides a foundational framework for predicting solubility. The presence of both a polar amine group and a moderately non-polar methoxymethylphenyl group suggests a nuanced solubility profile.

-

Water Solubility: Benzylamine is miscible with water[4][5]. The amine group of this compound can form hydrogen bonds with water, and the ether oxygen of the methoxymethyl group can also act as a hydrogen bond acceptor. Therefore, it is predicted to be soluble in water.

-

Organic Solvents: Benzylamine is miscible with many organic solvents, including ethanol, acetone, and ether[6]. It is anticipated that this compound will exhibit good solubility in polar organic solvents such as methanol, ethanol, and DMSO, and moderate solubility in less polar solvents like dichloromethane and ethyl acetate. Its solubility in non-polar solvents like hexanes is expected to be limited.

Acidity and Basicity (pKa)

The pKa of the conjugate acid of an amine is a measure of its basicity. For benzylamine, the pKa of its conjugate acid is approximately 9.33[7][8]. The electronic effect of the meta-methoxymethyl substituent is weakly electron-withdrawing through an inductive effect, which would be expected to slightly decrease the basicity of the amine compared to benzylamine. Therefore, the pKa of the conjugate acid of this compound is estimated to be in the range of 9.0 to 9.3.

Diagram 1: Acid-Base Equilibrium

Caption: Acid-base equilibrium of this compound.

Spectroscopic Elucidation

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the range of 7.0-7.4 ppm), the benzylic methylene protons adjacent to the amine (around 3.8-4.0 ppm), the methylene protons of the methoxymethyl group (around 4.4-4.6 ppm), and the methyl protons (around 3.3-3.5 ppm). The amine protons will appear as a broad singlet with a variable chemical shift.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, the methylene carbon of the methoxymethyl group, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by N-H stretching vibrations of the primary amine in the region of 3300-3400 cm⁻¹, C-H stretching vibrations of the aromatic ring and alkyl groups around 2800-3100 cm⁻¹, and C-O stretching of the ether at approximately 1100 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of benzylamines typically shows a prominent molecular ion peak. The fragmentation pattern is often characterized by the loss of an amino group to form a stable benzyl or tropylium cation[9][10]. For this compound, the base peak is expected to be at m/z 121, corresponding to the [M-NH₂]⁺ fragment.

Diagram 2: Predicted Mass Spectrometry Fragmentation

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocols

For researchers aiming to experimentally verify the physicochemical properties of this compound, the following established protocols are recommended.

Synthesis of Benzylamines via Reductive Amination

A common method for the synthesis of benzylamines is the reductive amination of the corresponding benzaldehyde.

Diagram 3: Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Imine Formation: Dissolve 3-(methoxymethyl)benzaldehyde in a suitable solvent such as methanol. Add a source of ammonia (e.g., ammonium chloride and a base, or a solution of ammonia in methanol). Stir the mixture at room temperature to form the corresponding imine.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

-

Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Determination of pKa by Potentiometric Titration

-

Sample Preparation: Prepare a dilute solution of this compound in water.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Applications in Research and Drug Development

Benzylamine derivatives are prevalent scaffolds in medicinal chemistry[11]. The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel compounds with potential biological activity. The methoxymethyl group can modulate lipophilicity and metabolic stability, while the amine functionality provides a point for further derivatization to interact with biological targets such as receptors and enzymes[12][13].

Safety and Handling

As with all amine compounds, this compound should be handled with appropriate safety precautions. It is expected to be corrosive and may cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

This compound is a promising, yet not fully characterized, bifunctional molecule. This guide has provided a comprehensive overview of its predicted and inferred physicochemical properties, grounded in the established behavior of its structural analogs. The provided experimental protocols offer a clear path for the empirical determination of these key parameters. As a versatile building block, this compound holds significant potential for the development of novel therapeutics and functional materials, and this guide serves as a foundational resource to facilitate its exploration and application.

References

-

- PubMed.

-

- Sciencemadness.

-

- PubMed.

-

- Stevens Institute of Technology.

-

- ResearchGate.

-

- PubChem.

-

- National Institutes of Health.

-

- Essay and Science.

-

- ACS Publications.

-

- PubMed.

-

- ChemicalBook.

-

- FooDB.

-

- ChemicalBook.

-

- ChemicalBook.

-

- Benchchem.

-

- The Royal Society of Chemistry.

-

- Benchchem.

-

- Wikipedia.

-

- ECHEMI.

-

- The Royal Society of Chemistry.

-

methanamine_124283-46-1.html) - ChemScene.

-

- Human Metabolome Database.

-

- National Institutes of Health.

-

- National Institutes of Health.

-

- Wiley-VCH.

-

- Santa Cruz Biotechnology.

-

- PubChemLite.

-

- PubMed.

-

- Alchem Pharmtech.

-

- Sunway Pharm Ltd.

-

- Wikipedia.

-

- PubMed.

-

- National Institutes of Health.

Sources

- 1. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 2. This compound - CAS:148278-90-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. Benzylamine [tianchipharma.com]

- 4. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 5. Benzylamine | C6H5CH2NH2 | CID 7504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 7. Benzylamine | 100-46-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of 3-((dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)-N-phenylpiperidine-1-carboxamide as novel potent analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and pharmacological examination of 1-(3-methoxy-4-methylphenyl)-2-aminopropane and 5-methoxy-6-methyl-2-aminoindan: similarities to 3,4-(methylenedioxy)methamphetamine (MDMA) - PubMed [pubmed.ncbi.nlm.nih.gov]

(3-(Methoxymethyl)phenyl)methanamine structural elucidation and analysis

An In-Depth Technical Guide to the Structural Elucidation and Analysis of (3-(Methoxymethyl)phenyl)methanamine

Abstract

This compound is a bifunctional aromatic compound featuring both a primary amine and an ether linkage. This unique combination makes it a valuable building block in medicinal chemistry and materials science. Its utility, however, is predicated on the unambiguous confirmation of its chemical structure. This guide provides an in-depth, multi-technique approach to the structural elucidation of this molecule, designed for researchers and drug development professionals. We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy creates a self-validating system for structural confirmation.

Molecular Blueprint: Understanding the Target Structure

Before delving into analytical techniques, it is crucial to understand the foundational structure of this compound. The molecule, with the chemical formula C₉H₁₃NO and a monoisotopic mass of approximately 151.10 Da, is composed of three key fragments that will serve as beacons during our spectroscopic analysis.[1][2][3]

-

A meta-Substituted Benzene Ring: This aromatic core is the molecule's backbone. The 1,3-substitution pattern will generate a unique fingerprint, particularly in the aromatic region of the NMR spectrum.

-

An Aminomethyl Group (-CH₂NH₂): A primary amine attached to a benzylic carbon. This group is highly characterizable by both FTIR and NMR, and its benzylic position dictates specific fragmentation patterns in mass spectrometry.

-

A Methoxymethyl Group (-CH₂OCH₃): An ether linkage, also at a benzylic position. This group provides distinct signals in NMR and characteristic absorption bands in FTIR.

The goal of our analytical workflow is to prove the precise connectivity of these three fragments.

The Cornerstone of Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for mapping the carbon-hydrogen framework of an organic molecule.[4][5] By analyzing the chemical environment of each proton and carbon nucleus, we can piece together the molecular puzzle with high confidence.

Proton (¹H) NMR Spectroscopy: Mapping the H-Framework

¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be useful for better resolution of exchangeable amine protons.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse program is typically sufficient.

-

D₂O Exchange (Optional but Recommended): After the initial acquisition, add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. This confirmatory test will cause the signal from the -NH₂ protons to disappear, verifying its assignment.

The spectrum is expected to show five distinct sets of signals. The causality for their predicted positions and splitting patterns is rooted in the inductive and anisotropic effects of the functional groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Assignment |

| Aromatic (H-Ar) | 7.10 - 7.40 | 4H | Multiplet (m) | The four protons on the meta-substituted ring are in slightly different chemical environments, leading to a complex series of overlapping signals in this characteristic aromatic region. |

| Methoxymethyl (-CH₂ OCH₃) | ~4.45 | 2H | Singlet (s) | These benzylic protons are adjacent to an oxygen atom, which is strongly deshielding. With no adjacent protons, the signal is a sharp singlet. |

| Aminomethyl (-CH₂ NH₂) | ~3.85 | 2H | Singlet (s) | These benzylic protons are deshielded by the adjacent nitrogen. The signal is typically a singlet as coupling to the NH₂ protons is often not observed due to rapid quadrupole relaxation and chemical exchange. |

| Methoxy (-OCH₃ ) | ~3.35 | 3H | Singlet (s) | The methyl protons are deshielded by the attached oxygen. Their isolation results in a sharp singlet, a hallmark of a methoxy group. |

| Amine (-NH₂ ) | 1.50 - 2.50 (variable) | 2H | Broad Singlet (br s) | The chemical shift of amine protons is highly variable and concentration-dependent. The signal is typically broad due to hydrogen bonding and rapid exchange. This signal will disappear upon D₂O exchange. |

Carbon-¹³ (¹³C) NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the unique carbon environments in the molecule.

The sample prepared for ¹H NMR can be used directly. A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the spectrum, where each unique carbon appears as a singlet.

We expect to observe eight distinct carbon signals, confirming the absence of molecular symmetry.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| Aromatic C-ipso (C-CH₂NH₂) | ~142 | The quaternary carbon attached to the aminomethyl group is downfield due to its connection to the ring and the substituent. |

| Aromatic C-ipso (C-CH₂OCH₃) | ~139 | The quaternary carbon attached to the methoxymethyl group is similarly downfield. |

| Aromatic C-H (x4) | 125 - 129 | The four protonated aromatic carbons appear in this standard range. Specific assignments require 2D NMR. |

| Methoxymethyl (C H₂OCH₃) | ~74 | This benzylic carbon is strongly deshielded by the directly attached oxygen atom. |

| Methoxy (-OC H₃) | ~58 | A characteristic chemical shift for a methyl carbon attached to an oxygen atom.[6] |

| Aminomethyl (C H₂NH₂) | ~46 | This benzylic carbon is deshielded by the nitrogen atom, but less so than the ether-linked carbon. |

2D NMR: Unambiguous Connectivity

While 1D NMR provides the pieces of the puzzle, 2D NMR experiments like HSQC and HMBC provide the instructions for assembling them.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the proton signals at ~4.45, ~3.85, and ~3.35 ppm to the carbon signals at ~74, ~46, and ~58 ppm, respectively.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key to confirming the overall structure. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

The following correlations would provide undeniable proof of the 1,3-substitution pattern and the identity of the side chains:

-

Protons of -CH₂OCH₃ (~4.45 ppm) will show a correlation to the ipso-aromatic carbon (~139 ppm) and adjacent aromatic C-H carbons .

-

Protons of -CH₂NH₂ (~3.85 ppm) will show a correlation to the ipso-aromatic carbon (~142 ppm) and adjacent aromatic C-H carbons .

-

Protons of -OCH₃ (~3.35 ppm) will show a 3-bond correlation to the methoxymethyl carbon (-CH₂OCH₃) at ~74 ppm .

Caption: Predicted EI-MS fragmentation pathway for the molecule.

Functional Group Fingerprinting: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. [8]

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken first.

Expected FTIR Absorption Bands

The FTIR spectrum serves as a qualitative fingerprint, confirming the presence of the key amine, ether, and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Confirmed |

| 3380 - 3280 | Medium, Two Bands | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| 3050 - 3010 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 2950 - 2820 | Medium | Aliphatic C-H Stretch | -CH₂- and -CH₃ groups |

| 1600 & 1475 | Strong | C=C Stretch | Aromatic Ring |

| ~1100 | Strong | C-O-C Asymmetric Stretch | Ether (-CH₂OCH₃) |

Integrated Analysis Workflow: A Self-Validating System

No single technique provides the complete picture. The true power of structural elucidation lies in integrating the data from all methods. Each result should corroborate the others, building an unshakeable case for the proposed structure.

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of this compound is achieved through a systematic and multi-faceted analytical approach. ¹H and ¹³C NMR establish the carbon-hydrogen framework, while 2D NMR experiments like HMBC provide irrefutable proof of the meta-substitution pattern and the connectivity of the aminomethyl and methoxymethyl side chains. High-resolution mass spectrometry validates the molecular formula C₉H₁₃NO with high precision. Finally, FTIR spectroscopy offers a rapid and clear confirmation of the essential amine, ether, and aromatic functional groups. The convergence of data from these orthogonal techniques provides a robust and self-validating confirmation of the structure, a critical requirement for its application in research and development.

References

-

PubChemLite. This compound (C9H13NO). Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 3(3-Methoxyphenyl)-N,N,2-trimethyl pentane-1-amine, (2R,3R)-. Available from: [Link]

-

PubChem. 3-Methoxybenzylamine. Available from: [Link]

-

Zamadne, O., et al. (2015). Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Rapid Communications in Mass Spectrometry, 29(17), 1553-1565. Available from: [Link]

-

Li, W., et al. (2011). Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. Analytica Chimica Acta, 691(1-2), 114-121. Available from: [Link]

-

Albo, Y., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI.GOV. Available from: [Link]

-

Harikrishna, N., et al. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, Section B, 54B(1), 78-86. Available from: [Link]

-

Oregon State University. NMR Analysis of Substituted Benzophenones Analysis Guide. Available from: [Link]

-

The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available from: [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available from: [Link]

-

PubChem. 3-Methoxyphenethylamine. Available from: [Link]

-

Reich, H. J. (2021). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. Available from: [Link]

-

Hassan, M. M., et al. (2022). Fourier Transform Infrared Spectroscopy (FTIR) Fingerprint Profiling in tandem with Chemometrics for Rapid Detection of New Psychoactive Substances (NPS) Methcathinone. Forensic Science International, 338, 111394. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 2. 3-Methoxyphenethylamine | C9H13NO | CID 74866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. emerypharma.com [emerypharma.com]

- 6. rsc.org [rsc.org]

- 7. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 8. aadk.gov.my [aadk.gov.my]

A Technical Guide to the Spectroscopic Data of (3-(Methoxymethyl)phenyl)methanamine

Introduction

(3-(Methoxymethyl)phenyl)methanamine, with a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol , is a primary amine that serves as a valuable building block in the synthesis of various chemical entities.[1] Its structure, featuring a benzylamine core with a methoxymethyl substituent at the meta position, provides two key reactive sites: the nucleophilic amine group and a benzylic position that can influence the molecule's overall properties.

Accurate structural confirmation and purity assessment are critical prerequisites for its use in any research or development context. This technical guide provides a comprehensive overview of the core spectroscopic data required for the unambiguous identification of this compound. We will delve into the practical interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and supported by detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a definitive structural assignment can be made.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum provides a detailed map of the different types of protons in the molecule. The expected signals for this compound are distinct and readily assignable.

Table 1: Predicted ¹H NMR Data and Interpretation

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Chemical Shift |

| -NH₂ | ~1.6 (variable) | Broad Singlet | 2H | Protons on nitrogen are exchangeable, leading to a broad signal. Chemical shift is highly dependent on solvent and concentration. |

| -OCH₃ | ~3.35 | Singlet | 3H | Methyl protons are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. |

| Ar-CH₂ -NH₂ | ~3.90 | Singlet | 2H | Benzylic protons adjacent to the amine group. Deshielded by the aromatic ring. |

| Ar-CH₂ -O- | ~4.45 | Singlet | 2H | Benzylic protons adjacent to the ether oxygen. Deshielded by both the aromatic ring and the oxygen atom. |

| Ar-H | ~7.25 - 7.40 | Multiplet | 4H | Protons attached to the benzene ring. The meta-substitution pattern results in a complex multiplet. |

Note: Predicted values are based on standard chemical shift tables and comparison with similar structures. Actual experimental values may vary slightly based on solvent and instrument parameters.[2]

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment within the molecule.

Table 2: Predicted ¹³C NMR Data and Interpretation

| Signal Assignment | Predicted Chemical Shift (δ) ppm | Rationale for Chemical Shift |

| -OC H₃ | ~58 | The methoxy carbon is shielded relative to aromatic carbons but deshielded by the attached oxygen. Unusual upfield or downfield shifts for methoxy groups can sometimes be observed due to conformational effects.[3] |

| Ar-C H₂-NH₂ | ~46 | The benzylic carbon attached to the amine group. |

| Ar-C H₂-O- | ~74 | The benzylic carbon attached to the ether oxygen is significantly deshielded. |

| Aromatic C -H | ~127-129 | Carbons in the aromatic ring that are bonded to hydrogen. |

| Aromatic C -Subst. | ~138-141 | Quaternary aromatic carbons bonded to the methylene groups. |

Experimental Protocol: NMR Data Acquisition

A robust protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation : Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrument Setup : Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Pulse Program : Standard single-pulse experiment.

-

Acquisition Time : 3-4 seconds.

-

Relaxation Delay : 1-2 seconds.

-

Number of Scans : 16 scans.

-

-

¹³C NMR Acquisition :

-

Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).[2]

-

Spectral Width : 0 to 220 ppm.

-

Number of Scans : 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay : 2 seconds.

-

-

Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm and integrate all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands and Vibrational Assignments

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) | A characteristic pair of peaks (symmetric and asymmetric stretching) is expected for a primary amine. |

| 3000 - 3100 | C-H Stretch | Aromatic | Absorption from C-H bonds on the benzene ring. |

| 2850 - 3000 | C-H Stretch | Aliphatic | Absorption from the -CH₂- and -CH₃ groups. |

| 1580 - 1610 | C=C Stretch | Aromatic Ring | Bending vibrations characteristic of the benzene ring. |

| 1080 - 1150 | C-O Stretch | Ether (-CH₂-O-CH₃) | Strong, characteristic absorption for the ether linkage.[4] |

| 1000 - 1250 | C-N Stretch | Amine (-CH₂-NH₂) | Absorption associated with the carbon-nitrogen bond. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation : Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.

-

Sample Application : Place a small drop of liquid this compound directly onto the ATR crystal.

-

Data Acquisition :

-

Spectral Range : 4000-400 cm⁻¹.

-

Resolution : 4 cm⁻¹.

-

Number of Scans : 16-32 scans are typically sufficient.[2]

-

-

Data Analysis : The resulting spectrum of absorbance vs. wavenumber is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Expected Mass Spectrum Data

For this compound (C9H13NO), the monoisotopic mass is 151.10 Da.[5] In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the following ions would be expected.

Table 4: Expected m/z Values and Fragment Assignments

| m/z (mass/charge) | Ion | Interpretation |

| 152.1 | [M+H]⁺ | The protonated molecular ion, commonly observed in ESI-MS.[5] |

| 151.1 | [M]⁺ | The molecular ion, typically the highest m/z peak in EI-MS.[5] |

| 134.1 | [M-NH₃]⁺ | Loss of ammonia from the molecular ion. |

| 120.1 | [M-OCH₃]⁺ | Loss of a methoxy radical. |

| 106.1 | [M-CH₂OCH₃]⁺ | Cleavage of the methoxymethyl group. |

| 91.1 | [C₇H₇]⁺ | Tropylium ion, a common fragment for benzylic compounds. |

Fragmentation Pathway

The fragmentation of the molecular ion provides structural clues. A primary fragmentation pathway involves the benzylic cleavage, which is a highly favorable process.

Caption: Proposed MS fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization : Introduce the sample into the mass spectrometer. For ESI-MS, the sample is infused directly into the source. For EI-MS (often coupled with Gas Chromatography, GC-MS), the sample is vaporized and bombarded with electrons.

-

Mass Analysis : The generated ions are separated by the mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[6]

-

Detection : An electron multiplier or similar detector records the abundance of each ion.

-

Data Processing : The mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak is identified, and the fragmentation pattern is analyzed to confirm the structure.[6]

Summary and Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating profile for this compound. The ¹H and ¹³C NMR spectra confirm the precise arrangement of atoms in the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups—the primary amine, the ether linkage, and the aromatic ring. Finally, mass spectrometry confirms the molecular weight and provides characteristic fragmentation patterns consistent with the proposed structure. This multi-technique approach ensures the highest level of confidence in the identity and purity of the compound, a critical requirement for its application in research and development.

References

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available from: [Link]

-

PubChem. This compound (C9H13NO). National Center for Biotechnology Information. Available from: [Link]

-

Abe, H., et al. J Phys Chem A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Available from: [Link]

-

NIST. Benzene, (methoxymethyl)-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzene, (methoxymethyl)- [webbook.nist.gov]

- 5. PubChemLite - this compound (C9H13NO) [pubchemlite.lcsb.uni.lu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Literature review of (3-(Methoxymethyl)phenyl)methanamine synthesis

An In-depth Technical Guide to the Synthesis of (3-(Methoxymethyl)phenyl)methanamine

Introduction

This compound is a substituted benzylamine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a primary amine and a methoxymethyl ether on the aromatic ring, makes it a valuable intermediate for the development of pharmaceuticals, agrochemicals, and novel materials. The presence of two distinct functional groups allows for sequential and orthogonal chemical modifications, enabling the construction of complex molecular architectures. This guide provides a comprehensive review of the primary synthetic strategies for preparing this compound, offering field-proven insights into the rationale behind methodological choices, detailed experimental protocols, and a comparative analysis of the most viable routes.

Core Synthetic Strategies: A Strategic Overview

The synthesis of this compound can be approached from several key precursors, primarily revolving around the formation of the crucial aminomethyl group. The three most prevalent and logical strategies begin with commercially accessible or readily synthesized 3-(methoxymethyl)-substituted benzene derivatives: the corresponding benzaldehyde, benzonitrile, or benzamide. Each of these routes leverages fundamental and robust transformations in organic chemistry.

Caption: Primary synthetic pathways to the target compound.

Route 1: Reductive Amination of 3-(Methoxymethyl)benzaldehyde

Reductive amination is arguably one of the most versatile and widely employed methods for amine synthesis due to its operational simplicity and broad substrate scope.[1] The process involves the condensation of a carbonyl compound (an aldehyde in this case) with an amine source, typically ammonia, to form an imine intermediate, which is subsequently reduced in situ to the desired primary amine.[2][3]

Principle and Mechanistic Rationale

The key to this method's success lies in the selective reduction of the imine C=N bond in the presence of the starting aldehyde's C=O bond. This is often achieved using hydride reagents that are more reactive towards protonated imines (iminium ions) than towards aldehydes.[3] Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose, though other reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and catalytic hydrogenation are also effective.[3] The reaction is typically performed as a "one-pot" procedure, which is highly efficient.[4]

Caption: Mechanistic flow of the reductive amination process.

Detailed Experimental Protocol

-

Materials: 3-(methoxymethyl)benzaldehyde, Methanol (MeOH), Ammonium acetate (NH₄OAc) or aqueous Ammonia (NH₃), Sodium cyanoborohydride (NaBH₃CN), Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Diethyl ether (Et₂O).

-

Procedure:

-

To a solution of 3-(methoxymethyl)benzaldehyde (1.0 eq) in methanol (0.5 M), add ammonium acetate (3.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Cool the reaction mixture in an ice bath to 0 °C.

-

Carefully add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction by slowly adding 1 M HCl until the pH is ~2 to destroy excess hydride.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue to pH >12 with 6 M NaOH.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography or vacuum distillation to obtain the final product.

-

Route 2: Reduction of 3-(Methoxymethyl)benzonitrile

The reduction of a nitrile offers a direct and atom-economical route to a primary amine. This method is particularly powerful for aromatic nitriles and is analogous to the industrial synthesis of related compounds like m-xylylenediamine from isophthalonitrile.[5][6][7]

Principle and Reagent Selection

This transformation requires a potent reducing agent capable of cleaving the carbon-nitrogen triple bond. The two primary choices are:

-

Lithium Aluminum Hydride (LiAlH₄): A highly reactive and non-selective hydride source that readily reduces nitriles to primary amines. It is suitable for lab-scale synthesis but requires careful handling due to its pyrophoric nature.[8]

-

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst, such as Raney Nickel (Raney-Ni) or Palladium on Carbon (Pd/C).[7] It is generally considered a "greener" alternative and is highly scalable, making it suitable for industrial production. The reaction is often run in the presence of ammonia to minimize the formation of secondary amine byproducts.

Detailed Experimental Protocol (using LiAlH₄)

-

Materials: 3-(methoxymethyl)benzonitrile, Anhydrous tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH₄), Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt.

-

Procedure:

-

To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 3-(methoxymethyl)benzonitrile (1.0 eq) in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄. A Fieser workup is recommended: add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate vigorously for 1 hour.

-

Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to afford the desired amine. Further purification can be achieved if necessary.

-

Route 3: Reduction of 3-(Methoxymethyl)benzamide

Similar to nitrile reduction, the conversion of a primary amide to an amine is a fundamental transformation that provides a direct route to the target molecule. This method is also effectively accomplished using powerful reducing agents.

Principle and Mechanistic Insight

The reduction of an amide to an amine with LiAlH₄ proceeds through the formation of an intermediate iminium ion after the initial hydride attack and elimination of an aluminate species from the carbonyl group.[8] A second hydride addition to this iminium ion furnishes the final amine product. This pathway ensures the complete removal of the carbonyl oxygen.[9]

Caption: Key stages in the LiAlH₄ reduction of a primary amide.

Detailed Experimental Protocol

-

Materials: 3-(methoxymethyl)benzamide, Anhydrous tetrahydrofuran (THF), Lithium aluminum hydride (LiAlH₄).

-

Procedure:

-

Prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the suspension to 0 °C.

-

Add the 3-(methoxymethyl)benzamide (1.0 eq) as a solid, portion-wise, or as a solution in minimal anhydrous THF.

-

After the addition, warm the reaction to room temperature and then heat to reflux for 6-12 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction to 0 °C and perform a careful workup as described in the nitrile reduction protocol (Fieser workup).

-

Filter the resulting solids and wash thoroughly with THF.

-

Concentrate the combined organic filtrates under reduced pressure to yield the product.

-

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the availability of starting materials, scalability, safety considerations, and desired purity.

| Feature | Route 1: Reductive Amination | Route 2: Nitrile Reduction | Route 3: Amide Reduction |

| Starting Material | 3-(Methoxymethyl)benzaldehyde | 3-(Methoxymethyl)benzonitrile | 3-(Methoxymethyl)benzamide |

| Key Reagents | NH₃/NH₄OAc, NaBH₃CN or H₂/Catalyst | LiAlH₄ or H₂/Raney-Ni | LiAlH₄ |

| Reaction Conditions | Mild (0 °C to RT) | Harsh (Reflux, pyrophoric reagent) or High Pressure (H₂) | Harsh (Reflux, pyrophoric reagent) |

| Advantages | High functional group tolerance; One-pot procedure; Mild conditions.[10] | Direct conversion; Scalable with hydrogenation.[7] | Robust and high-yielding.[8] |

| Disadvantages | Potential for secondary amine formation; Use of toxic cyanide reagent (NaBH₃CN). | LiAlH₄ is hazardous and requires strict anhydrous conditions; Hydrogenation requires specialized equipment. | Requires a stoichiometric and hazardous reagent (LiAlH₄); Workup can be challenging. |

| Ideal Application | Lab-scale synthesis, medicinal chemistry, rapid analog synthesis. | Both lab-scale (LiAlH₄) and industrial-scale (hydrogenation) synthesis. | Lab-scale synthesis where starting amide is readily available. |

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods. For laboratory-scale synthesis requiring mild conditions and high functional group compatibility, reductive amination of the corresponding aldehyde is the preferred method. For larger-scale operations where efficiency and cost are paramount, the catalytic hydrogenation of the nitrile precursor represents the most industrially viable approach. The reduction of the amide serves as a robust, albeit more hazardous, alternative that is useful when the amide is a more accessible starting material than the nitrile or aldehyde. The selection of the optimal pathway should be guided by a careful consideration of the specific requirements of the research or development program.

References

- Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines.

- PMC. (2021, April 26). Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds. NIH.

- Google Patents. (n.d.). KR101442716B1 - Method for preparing xylylenediamine.

- PrepChem.com. (n.d.). Synthesis of m-xylenediamine.

- YouTube. (2020, March 21). amide reduction & amine synthesis.

- ResearchGate. (n.d.). Schematic diagram for synthesis of m-xylylenediamine dimer.

- Master Organic Chemistry. (n.d.). Reduction of Amides to Amines.

- PrepChem.com. (n.d.). Synthesis of m-xylylenediamine.

- Benchchem. (n.d.). A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine.

- Google Patents. (n.d.). CN101774928A - Method for preparing m-xylylenediamine.

- Metoree. (n.d.). What is the synthesis route of N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine?

- Google Patents. (n.d.). CN104447837A - Synthesis method for N-methoxymethyl-N-(trimethylsilyl methyl)benzylamine.

- Organic Syntheses Procedure. (n.d.). n-benzyl-n-methoxymethyl-n-(trimethylsilyl)methylamine.

- ChemScene. (n.d.). 124283-46-1 | (3-(Dimethoxymethyl)phenyl)methanamine.

- Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.

- Santa Cruz Biotechnology. (n.d.). 1-[3-(methoxymethyl)phenyl]methanamine.

- PubChemLite. (n.d.). This compound (C9H13NO).

- ChemicalBook. (n.d.). N-(Methoxymethyl)-N-(trimethylsilylmethyl)benzylamine | 93102-05-7.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- Scribd. (n.d.). Reductive Amination of Benzaldehyde.

- ResearchGate. (n.d.). Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...).

- Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation).

- ResearchGate. (n.d.). Three main products observed in the reductive amination of benzaldehyde....

- Alchem.Pharmtech. (n.d.). CAS 752924-21-3 | (3-Methoxyphenyl)(phenyl)methanamine.

- Sunway Pharm Ltd. (n.d.). This compound - CAS:148278-90-4.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ias.ac.in [ias.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. KR101442716B1 - Method for preparing xylylenediamine - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. CN101774928A - Method for preparing m-xylylenediamine - Google Patents [patents.google.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

The Architectural Versatility of Substituted Benzylamines: A Technical Guide to Unlocking Diverse Biological Activities

Introduction: The Benzylamine Scaffold - A Privileged Structure in Medicinal Chemistry

The benzylamine moiety, a seemingly simple structural motif consisting of a benzyl group attached to a nitrogen atom, represents a cornerstone in the edifice of modern medicinal chemistry. Its derivatives are a testament to the power of subtle chemical modifications in eliciting a vast spectrum of biological responses. This guide provides an in-depth exploration of the multifaceted biological activities of substituted benzylamine derivatives, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the causal relationships between chemical structure and biological function, supported by field-proven insights and methodologies.

The versatility of the benzylamine scaffold lies in its synthetic tractability and its ability to engage in various non-covalent interactions with biological macromolecules.[1] The phenyl ring can be readily functionalized with a diverse array of substituents, modulating the electronic and steric properties of the molecule. Furthermore, the nitrogen atom can be primary, secondary, or tertiary, allowing for tailored hydrogen bonding and salt bridge formation. These features have enabled the development of substituted benzylamine derivatives as potent and selective agents targeting a wide range of biological processes.

This guide will navigate through the significant therapeutic areas where substituted benzylamines have made a substantial impact, including their roles as antimicrobial, anticonvulsant, anticancer, and neuroprotective agents. We will also explore their mechanisms of action as enzyme inhibitors and receptor modulators, providing a comprehensive understanding of their pharmacological profiles.

Antimicrobial Activity: A Renewed Assault on Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted benzylamine derivatives have emerged as a promising class of compounds with significant activity against a broad spectrum of pathogens, including bacteria and fungi.

Mechanism of Action and Structure-Activity Relationships (SAR)

The antimicrobial efficacy of benzylamine derivatives is often linked to their ability to disrupt microbial membranes and inhibit essential cellular processes. The lipophilicity of the molecule, governed by the nature and position of substituents on the benzyl ring, plays a crucial role in its ability to penetrate the microbial cell wall.[2] A linear correlation between hydrophobicity (log P values) and antimicrobial activity has been observed, with more lipophilic derivatives generally exhibiting greater potency.[2]

For instance, a series of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives demonstrated potent activity against Pseudomonas aeruginosa and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values in the low microgram per milliliter range.[3] The substitution pattern on the aromatic ring was found to be critical for activity.

The combination of a benzylamine moiety with other bioactive scaffolds, such as coumarin, has also yielded potent antibacterial agents.[4] These hybrid molecules can exhibit enhanced activity by targeting multiple cellular pathways. For example, certain coumarin derivatives containing benzylamine have been shown to increase the permeability of the bacterial membrane, leading to cell death.[4]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard method to evaluate the antibacterial activity of substituted benzylamine derivatives is the broth microdilution assay.

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 5 x 10^5 CFU/mL).

-

Compound Preparation: The substituted benzylamine derivative is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial two-fold dilutions of the compound are then prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Representative Benzylamine Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 6l | P. aeruginosa | 0.002 - 0.016 | [3] |

| 6m | S. epidermidis | 0.002 - 0.016 | [3] |

| A5 (Coumarin-Benzylamine Hybrid) | Xanthomonas oryzae pv. oryzae | Not specified | [4] |

| 7f (Benzylbenzylamine derivative) | Candida albicans | Potent | [5] |

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several substituted benzylamine derivatives have demonstrated potent anticonvulsant activity in preclinical models, suggesting their potential as novel antiepileptic drugs.[6][7]

Mechanism of Action and Structure-Activity Relationships (SAR)

The anticonvulsant effects of benzylamine derivatives are often attributed to their ability to modulate the activity of ion channels, such as sodium and calcium channels, or to enhance inhibitory neurotransmission mediated by GABA. The structural features of the benzylamine scaffold, including the nature of substituents on the aromatic ring and the substitution on the nitrogen atom, are critical for their anticonvulsant potency and selectivity.[7]

For instance, N-benzyl-2-acetamidopropionamide derivatives have shown highly potent activities in the maximal electroshock-induced seizure (MES) test, a widely used animal model of epilepsy.[7] The introduction of a small, substituted heteroatom moiety at the C(3) position was found to be a key structural feature for maximal activity.[7] The stereochemistry of these compounds also plays a significant role, with the (R)-stereoisomer often exhibiting greater anticonvulsant activity.[7]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a standard preclinical screen for identifying compounds with activity against generalized tonic-clonic seizures.

Step-by-Step Methodology:

-

Animal Preparation: Adult mice or rats are used for the study. The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

-

Induction of Seizure: At a predetermined time after drug administration (typically 30-60 minutes), a brief electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) is delivered through corneal or ear electrodes.

-

Observation: The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated. The neurotoxicity of the compound is also assessed, typically using the rotarod test, to determine a therapeutic index.

Visualization: Generalized Workflow for Anticonvulsant Screening

Caption: A generalized workflow for the in vivo screening of anticonvulsant compounds.

Anticancer Activity: Targeting Tumor Growth and Proliferation

The development of novel anticancer agents remains a high priority in biomedical research. Substituted benzylamine derivatives have demonstrated significant cytotoxic and antiproliferative activities against various cancer cell lines.[8][9][10][11][12]

Mechanism of Action and Structure-Activity Relationships (SAR)

The anticancer mechanisms of benzylamine derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and survival.[8][9] For example, 2-acetyl-benzylamine, isolated from Adhatoda vasica, has been shown to induce apoptosis and cell cycle arrest in leukemia cells by modulating the expression of Bcl-2 family proteins and inhibiting the JAK2/STAT3 signaling pathway.[9][11]

Other benzylamine derivatives have been shown to impair melanoma cell migration and metastasis formation by decreasing the phosphorylation of AKT and AMPK.[8] The structure of the benzylamine derivative, including the presence and position of substituents, is critical for its anticancer potency and mechanism of action.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells (e.g., MOLM-14, NB-4) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the substituted benzylamine derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The concentration of the compound that inhibits cell growth by 50% (IC50) is determined.

Visualization: Apoptotic Pathway Induced by 2-acetyl-benzylamine

Caption: Simplified signaling pathway of apoptosis induced by 2-acetyl-benzylamine.

Neuroprotective Effects: Shielding the Nervous System

Neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and ischemic stroke pose significant challenges to public health. Substituted benzylamine derivatives have shown promise as neuroprotective agents by targeting various pathways involved in neuronal cell death.[13]

Mechanism of Action and Structure-Activity Relationships (SAR)

The neuroprotective effects of benzylamine derivatives can be attributed to their antioxidant properties, their ability to inhibit enzymes involved in neuroinflammation, or their modulation of neurotransmitter systems.[14] For example, certain benzyloxy benzamide derivatives act as inhibitors of the postsynaptic density protein 95 (PSD95)-neuronal nitric oxide synthase (nNOS) protein-protein interaction, which is a key pathway in excitotoxic neuronal damage following ischemic stroke.[13]

The structure-activity relationship studies of these compounds have revealed that the nature of the benzyloxy and benzamide moieties is critical for their neuroprotective efficacy and drug-like properties.[13]

Enzyme Inhibition: Precision Targeting of Biological Catalysts

Many substituted benzylamine derivatives exert their biological effects by selectively inhibiting the activity of specific enzymes. This targeted approach is a cornerstone of rational drug design.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes that play a crucial role in the metabolism of neurotransmitters.[15] Selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[15] Benzylamine-sulfonamide derivatives have been developed as potent and selective MAO-B inhibitors.[15][16][17][18] Molecular docking studies have shown that these compounds bind to the active site of MAO-B, with the benzylamine and sulfonamide moieties making key interactions with the enzyme.[16][18]

17β-Hydroxysteroid Dehydrogenase (17β-HSD) Inhibition

17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3) is an enzyme involved in the biosynthesis of testosterone and is a potential target for the treatment of prostate cancer.[19][20] Substituted aryl benzylamines have been designed as potent and selective inhibitors of 17β-HSD3.[19][20] The structure-activity relationship of these compounds has been extensively studied, leading to the identification of inhibitors with nanomolar potency.[19]

Receptor Modulation: Fine-Tuning Cellular Communication

Substituted benzylamine derivatives can also act as ligands for various receptors, modulating their activity and influencing downstream signaling pathways.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor that regulates the release of histamine and other neurotransmitters in the central nervous system. H3 receptor antagonists are being investigated for the treatment of various neurological and psychiatric disorders. Benzylamine-based compounds have been developed as potent histamine H3 receptor antagonists.[21]

Dopamine Receptor Antagonism

Dopamine receptors are involved in various physiological processes, and their dysregulation is implicated in several neuropsychiatric disorders. Certain (S)-N-(3-pyrrolidinyl)benzamide derivatives have been synthesized and shown to be potent antagonists of dopamine D3 and D4 receptors.[22]

Synthetic Methodologies: Building the Benzylamine Core

The synthesis of substituted benzylamines can be achieved through various established chemical routes. The choice of method depends on the desired substitution pattern and the availability of starting materials.[1]

Reductive Amination

Reductive amination is one of the most common and versatile methods for the synthesis of N-substituted benzylamines. This reaction involves the condensation of a substituted benzaldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Visualization: Synthetic Workflow for N-Substituted Benzylamines

Caption: Common synthetic routes to N-substituted benzylamines.

Copper-Catalyzed Cross-Dehydrogenative Coupling

More recent synthetic advancements include the direct synthesis of α-substituted primary benzylamines from alkylarenes and diarylimines using a copper-catalyzed cross-dehydrogenative coupling reaction.[23] This method offers a practical and efficient route to these important building blocks.[23]

Conclusion and Future Perspectives

The substituted benzylamine scaffold has proven to be a remarkably fruitful starting point for the discovery of new therapeutic agents. Its structural simplicity and synthetic accessibility, coupled with its ability to interact with a wide range of biological targets, have cemented its status as a privileged structure in medicinal chemistry. The diverse biological activities discussed in this guide, from antimicrobial and anticancer to anticonvulsant and neuroprotective effects, underscore the immense potential of this chemical class.

Future research in this area will likely focus on the development of more potent and selective benzylamine derivatives with improved pharmacokinetic and safety profiles. The use of computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will continue to play a crucial role in the rational design of new compounds. Furthermore, the exploration of novel biological targets for substituted benzylamines may unveil new therapeutic opportunities. The journey of the benzylamine derivative from a simple chemical entity to a powerful therapeutic agent is a compelling narrative of the ingenuity of medicinal chemistry and a beacon of hope for the future of drug discovery.

References

-

Galeazzi, R., et al. (1997). Quantitative structure-antimicrobial activity relationship in 5 beta-cholanyl-24-benzylamine derivatives. PubMed. Available at: [Link]

-

Various Authors. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives. ResearchGate. Available at: [Link]

-

Carrasco, E., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. Available at: [Link]

-

Li, Y., et al. (2025). Design, Synthesis, Antibacterial Activity and Mechanism of Action of Coumarin Derivatives Containing Benzylamine. PubMed. Available at: [Link]

-

Nussbaumer, P., et al. (1993). Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. Available at: [Link]

-

ChemistryViews.org. (2018). Practical Synthesis of α-Substituted Primary Benzylamines. ChemistryViews. Available at: [Link]

-

Strupińska, M., et al. (2009). New Derivatives of Benzylamide With Anticonvulsant Activity. PubMed. Available at: [Link]

-